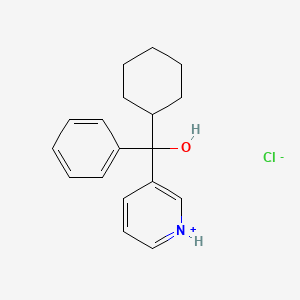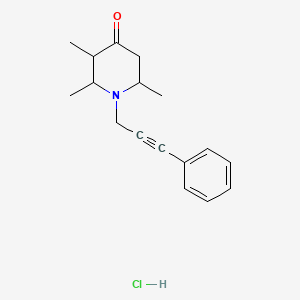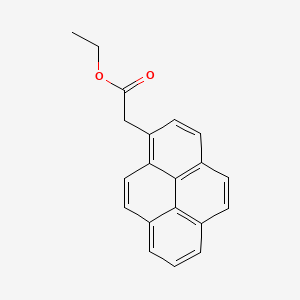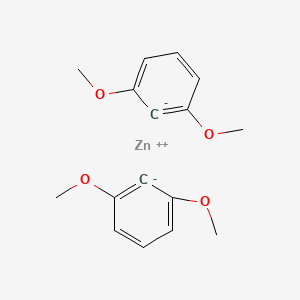
zinc;1,3-dimethoxybenzene-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;1,3-dimethoxybenzene-2-ide: is an organozinc compound that features a zinc atom coordinated to a 1,3-dimethoxybenzene-2-ide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of zinc;1,3-dimethoxybenzene-2-ide typically involves the reaction of zinc chloride with 1,3-dimethoxybenzene in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+C6H4(OCH3)2→Zn(C6H4(OCH3)2)2+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Zinc;1,3-dimethoxybenzene-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different organozinc species.
Substitution: The 1,3-dimethoxybenzene-2-ide ligand can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohyd
Properties
CAS No. |
62955-29-7 |
|---|---|
Molecular Formula |
C16H18O4Zn |
Molecular Weight |
339.7 g/mol |
IUPAC Name |
zinc;1,3-dimethoxybenzene-2-ide |
InChI |
InChI=1S/2C8H9O2.Zn/c2*1-9-7-4-3-5-8(6-7)10-2;/h2*3-5H,1-2H3;/q2*-1;+2 |
InChI Key |
DOCGHWCGNVCBCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=[C-]C(=CC=C1)OC.COC1=[C-]C(=CC=C1)OC.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


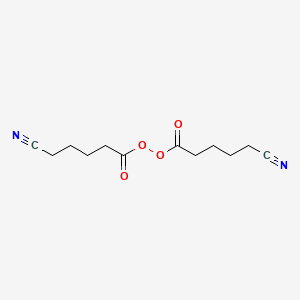
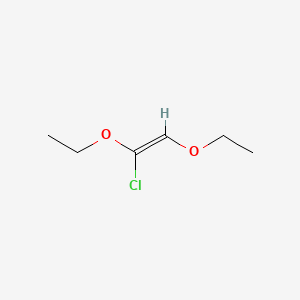
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
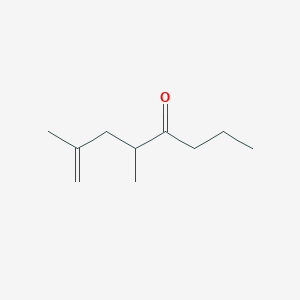
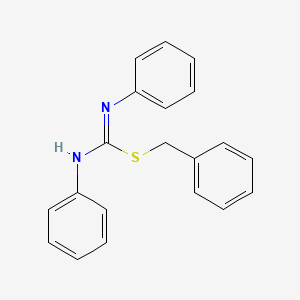
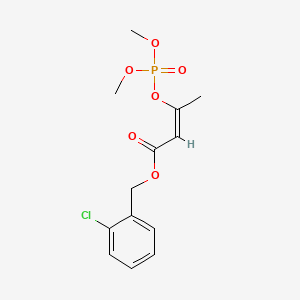
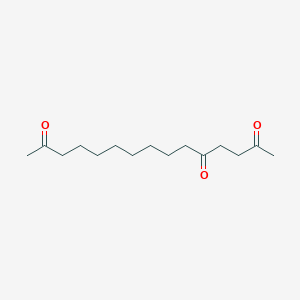
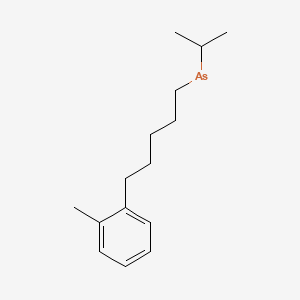
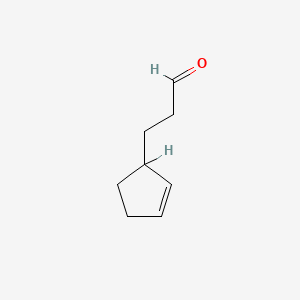

![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
